molecular formula C14H14N2O3 B2760725 3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol CAS No. 2379997-97-2

3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol

Cat. No.: B2760725
CAS No.: 2379997-97-2
M. Wt: 258.277
InChI Key: GNSLYQXSAJOVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol is an organic compound that features a benzoxazole ring, a furan ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of Propanol Group: The propanol group can be introduced by the reduction of a corresponding aldehyde or ketone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the specific functional groups targeted.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzoxazole and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe or ligand to study the interactions of benzoxazole and furan-containing molecules with biological targets. It can also be used in the development of new drugs or bioactive molecules.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The benzoxazole and furan rings can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions, while the propanol group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzoxazol-2-ylamino)-1-(thiophen-3-yl)propan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.

    3-(1,3-Benzoxazol-2-ylamino)-1-(pyridin-3-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a furan ring.

    3-(1,3-Benzoxazol-2-ylamino)-1-(benzofuran-3-yl)propan-1-ol: Similar structure but with a benzofuran ring instead of a furan ring.

Uniqueness

The uniqueness of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol lies in its combination of a benzoxazole ring, a furan ring, and a propanol group. This specific arrangement of functional groups provides distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-12(10-6-8-18-9-10)5-7-15-14-16-11-3-1-2-4-13(11)19-14/h1-4,6,8-9,12,17H,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSLYQXSAJOVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.